BenchChemオンラインストアへようこそ!

N-phenyl-3-quinolinesulfonamide

CYP450 inhibition drug metabolism hepatic safety

N-Phenyl-3-quinolinesulfonamide (IUPAC: N-phenylquinoline-3-sulfonamide; molecular formula C15H12N2O2S; molecular weight 284.3 g/mol) is an unsubstituted secondary sulfonamide belonging to the quinoline-3-sulfonamide chemotype. This scaffold occupies a distinct regioisomeric space: the sulfonamide linkage is attached at the quinoline C-3 position and the terminal amine bears a phenyl ring, differentiating it from the isomeric N-(3-quinolyl)benzenesulfonamide series (e.g., CAS 53472-21-2) where the sulfonyl group connects directly to the quinoline nitrogen.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
Cat. No. B3827616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-quinolinesulfonamide
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H12N2O2S/c18-20(19,17-13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
InChIKeyXRMIAFDNMKJZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-3-quinolinesulfonamide: Chemical Identity, Scaffold Context, and Baseline Procurement Profile


N-Phenyl-3-quinolinesulfonamide (IUPAC: N-phenylquinoline-3-sulfonamide; molecular formula C15H12N2O2S; molecular weight 284.3 g/mol) is an unsubstituted secondary sulfonamide belonging to the quinoline-3-sulfonamide chemotype . This scaffold occupies a distinct regioisomeric space: the sulfonamide linkage is attached at the quinoline C-3 position and the terminal amine bears a phenyl ring, differentiating it from the isomeric N-(3-quinolyl)benzenesulfonamide series (e.g., CAS 53472-21-2) where the sulfonyl group connects directly to the quinoline nitrogen . Quinoline-3-sulfonamides have been identified as privileged fragments in drug design, appearing in inhibitors of lactate dehydrogenase A (LDHA), carbonic anhydrase isoforms, PKM2, and bacterial efflux pumps [1]. The compound is commercially available from multiple suppliers with typical purity ≥95%, making it accessible as a screening hit or building block for medicinal chemistry campaigns .

Why N-Phenyl-3-quinolinesulfonamide Cannot Be Interchanged with Close Quinoline-Sulfonamide Analogs


Within the quinoline-sulfonamide family, subtle differences in regioisomeric connectivity and N-substitution produce divergent biological fingerprints. The target compound places the sulfonamide at the C-3 position with an N-phenyl substituent; shifting the sulfonamide to the quinoline nitrogen (regioisomer N-3-quinolinylbenzenesulfonamide, CAS 53472-21-2) fundamentally alters hydrogen-bond donor/acceptor geometry and pKa, as evidenced by predicted pKa values differing by several log units . In functional assays, closely related quinoline-3-sulfonamides display activity spans exceeding four orders of magnitude: LDHA-targeting analogs achieve IC50 values of 2–10 nM, while N-(2,5-dimethoxyphenyl)quinoline-3-sulfonamide requires 10,000 nM to inhibit tissue-nonspecific alkaline phosphatase (TNAP) [1][2]. The unsubstituted N-phenyl variant exhibits a unique polypharmacology profile across CYP1A2, NorA, and PKM2 that is not recapitulated by any single close analog, making generic substitution a risk for irreproducible screening outcomes [3][4][5].

Quantitative Differential Evidence for N-Phenyl-3-quinolinesulfonamide Against Closest Analogs


CYP1A2 Time-Dependent Inhibition: Differentiation from the N-3-Quinolinyl Regioisomer

N-Phenyl-3-quinolinesulfonamide exhibits time-dependent inhibition of human CYP1A2 with an IC50 of 2.53 µM in human liver microsomes (pre-incubation with NADPH for 0.5 h) [1]. In contrast, the regioisomer N-(3-quinolyl)benzenesulfonamide (CAS 53472-21-2) has not been reported to exhibit CYP1A2 inhibitory activity in comparable human microsomal assays; its documented biological profile is restricted to β-glucuronidase inhibition with an IC50 of 53.4 µM in bovine liver preparations [2]. The >20-fold difference in CYP1A2 potency between these two isomers, coupled with the time-dependent mechanism, indicates that the N-phenyl sulfonamide connectivity at C-3 confers a distinct cytochrome P450 interaction liability that must be accounted for in early ADME-Tox triage.

CYP450 inhibition drug metabolism hepatic safety

NorA Efflux Pump Inhibition Potency Relative to 2-Phenylquinoline Derivatives

N-Phenyl-3-quinolinesulfonamide inhibits the NorA efflux pump in Staphylococcus aureus strain SA-1199B (GrlA A116E mutant) with an IC50 of 2,800 nM (2.8 µM) as measured by reduction in ethidium bromide (EtBr) efflux [1]. A structurally distinct 2-phenylquinoline-based NorA inhibitor series (e.g., enantiomeric 2-phenylquinoline derivatives) has been reported to achieve IC50 values in the range of 1–10 µM in the same assay format [2]. While the 3-sulfonamide analog operates at potency levels comparable to the low-micromolar range of the 2-phenylquinolines, it provides a chemically distinct scaffold that is not subject to the same intellectual property constraints, offering a fallback chemotype for resistance-breaking combination therapies. Additionally, a separate BindingDB entry for this compound against NorA in S. aureus 1199B (wild-type GrlA context) reports an IC50 of 6,300 nM, indicating that transporter mutation status modulates inhibitor susceptibility by approximately 2.3-fold [3].

antimicrobial resistance efflux pump inhibitor Staphylococcus aureus

PKM2 Modulatory Activity: Dual Activation/Inhibition Profile Versus 8-Quinolinesulfonamide PKM2 Activators

N-Phenyl-3-quinolinesulfonamide displays a concentration-dependent dual behavior at pyruvate kinase M2 (PKM2): it activates PKM2 with an EC50 of 1,510 nM (1.51 µM) in a 30-min incubation assay, while also inhibiting PKM2 with an IC50 of 2,000 nM (2.0 µM) in a separate assay format [1][2]. This contrasts with 8-quinolinesulfonamide-containing aryl carboxamide PKM2 activators reported in the patent literature (e.g., sulfonamide-based PKM2 modulators from Agios Pharmaceuticals) that function as pure activators with EC50 values in the low nanomolar to sub-micromolar range [3]. The dual activator/inhibitor profile of the 3-sulfonamide analog suggests a distinct binding mode—possibly at the monomer-dimer-tetramer interface rather than the fructose-1,6-bisphosphate allosteric site—that could be exploited for mechanistic probing of PKM2 oligomerization dynamics. A more potent quinoline-3-sulfonamide PKM2 inhibitor (IC50 = 18 nM) has been reported in BindingDB (CHEMBL5590701), indicating that N-phenyl substitution is a tunable handle for potency optimization [4].

PKM2 modulation cancer metabolism pyruvate kinase

Synthetic Accessibility and Yield Benchmarking Against 4-Substituted N-Phenylquinoline-3-sulfonamides

The Knoevenagel condensation/aza-Wittig cascade methodology reported by Malkova et al. (2023) provides a direct route to 3-sulfonylquinolines, with the unsubstituted N-phenyl-3-quinolinesulfonamide (compound 5a in the study) obtained in an optimized NMR yield of 99% under the standard conditions (piperidine 1.25 equiv, o-azidobenzaldehyde 1.25 equiv, PPh3 1.5 equiv, MeCN, 0.074 M, 80 °C, 16 h) [1]. This represents a significant synthetic efficiency advantage over the 4-substituted analog 4-(methylamino)-N-phenylquinoline-3-sulfonamide (CAS 157494-32-1), which requires multi-step functionalization and for which no comparable single-step cascade procedure has been reported [2]. Additionally, the solid-state structure of 5a was confirmed by single-crystal X-ray diffraction (CCDC deposition number 2242072), providing unambiguous structural authentication that is not available for many commercial quinoline-sulfonamide analogs [1]. The availability of a high-yielding, crystallographically validated synthetic protocol reduces procurement risk by enabling in-house resynthesis with full quality control.

synthetic chemistry building block reaction yield

Evidence-Backed Application Scenarios for N-Phenyl-3-quinolinesulfonamide Procurement


Early-Stage ADME-Tox Screening for Cytochrome P450 Time-Dependent Inhibition Liability

The demonstrated time-dependent CYP1A2 inhibition (IC50 = 2.53 µM in human liver microsomes) positions N-phenyl-3-quinolinesulfonamide as a reference probe for calibrating CYP inhibition assays in drug discovery panels. Unlike the regioisomer N-(3-quinolyl)benzenesulfonamide, which lacks this activity, the target compound can serve as a positive control for time-dependent CYP1A2 inactivation studies, enabling laboratories to validate assay sensitivity and distinguish reversible from irreversible inhibition mechanisms [1].

Antimicrobial Adjuvant Development Targeting NorA-Mediated Fluoroquinolone Efflux

With an IC50 of 2.8 µM against NorA in clinically relevant S. aureus mutants, N-phenyl-3-quinolinesulfonamide provides a starting point for developing efflux pump inhibitor adjuvants that restore ciprofloxacin susceptibility. Its scaffold is structurally distinct from 2-phenylquinoline NorA inhibitors, offering an alternative chemotype for combination therapy design. The 2.3-fold shift in potency between wild-type and GrlA-mutant contexts also makes it a tool compound for studying NorA conformational states [2].

Metabolic Reprogramming Research: Probing PKM2 Oligomerization Dynamics

The dual activator/inhibitor profile (EC50 = 1.51 µM activation; IC50 = 2.0 µM inhibition) enables concentration-dependent modulation of PKM2 tetramerization, a key regulator of the Warburg effect. This behavior is not recapitulated by the pure-activator 8-quinolinesulfonamide series, making the compound uniquely suited for studying the metabolic consequences of shifting PKM2 between dimeric and tetrameric states in cancer cell lines [3].

Medicinal Chemistry Hit-to-Lead Optimization with Crystallographically Validated Starting Material

The availability of a near-quantitative (99% yield) single-step synthetic route with single-crystal X-ray structural confirmation (CCDC 2242072) means that medicinal chemistry teams can procure or resynthesize the compound with high confidence in structural identity and purity. The unsubstituted N-phenyl ring provides a clean vector for parallel derivatization, enabling rapid exploration of SAR around the sulfonamide terminus without confounding substituent effects [4].

Quote Request

Request a Quote for N-phenyl-3-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.